molecular formula C5H4N2O2 B8778030 3-isocyanato-5-methylisoxazole CAS No. 55809-54-6

3-isocyanato-5-methylisoxazole

Cat. No.: B8778030
CAS No.: 55809-54-6
M. Wt: 124.10 g/mol
InChI Key: LTJBYWVZHVJCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isocyanato-5-methylisoxazole is a heterocyclic organic compound that belongs to the class of oxazoles. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with an isocyanate group and a methyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanato-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylisoxazole with phosgene or its derivatives to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-isocyanato-5-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-isocyanato-5-methylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-isocyanato-5-methylisoxazole exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. The compound’s ability to participate in cycloaddition reactions also contributes to its biological activity by enabling the formation of bioactive heterocycles .

Comparison with Similar Compounds

  • 3-Isocyanato-5-methylisoxazole
  • 5-Methyl-3-isoxazolyl isocyanate
  • 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Comparison: this compound is unique due to the presence of both an isocyanate group and an oxazole ring, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

55809-54-6

Molecular Formula

C5H4N2O2

Molecular Weight

124.10 g/mol

IUPAC Name

3-isocyanato-5-methyl-1,2-oxazole

InChI

InChI=1S/C5H4N2O2/c1-4-2-5(6-3-8)7-9-4/h2H,1H3

InChI Key

LTJBYWVZHVJCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=C=O

Origin of Product

United States

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